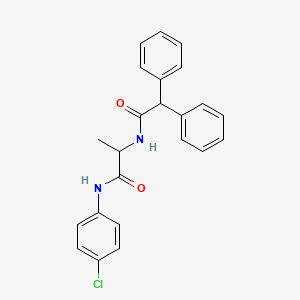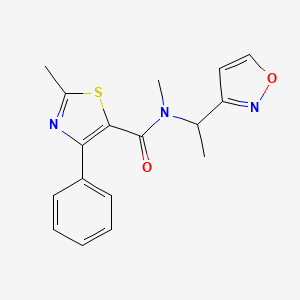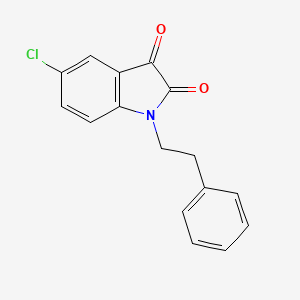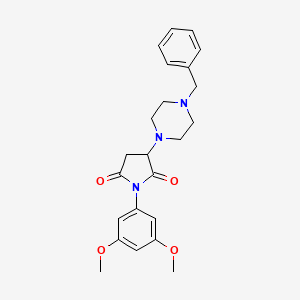
N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
説明
The compound "N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide" is a chemical entity with a complex structure, encompassing a cyclopropane core modified with phenyl groups and a carboxamide functionality. Its interest in scientific research stems from its unique structural features, which influence its conformational dynamics, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of cyclopropane derivatives typically involves strategies that enable the introduction of phenyl groups at the cyclopropane ring. While the exact synthetic route for "this compound" is not directly reported, analogous compounds such as 1-amino-2,2-diphenylcyclopropanecarboxylic acids have been investigated. These compounds are synthesized through methods that might include nucleophilic substitution reactions, cyclopropanation of alkenes, or rearrangement reactions under specific conditions to incorporate the desired functional groups and achieve the complex cyclopropane architecture (Casanovas et al., 2003).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including "this compound," is characterized by the presence of a three-membered cyclopropane ring, which imposes significant steric strain and influences the spatial arrangement of substituents. This structural aspect is crucial for understanding the compound's reactivity and interaction with biological targets. The conformational analysis of similar cyclopropane analogues has shown that the incorporation of phenyl groups can lead to a range of stable conformations, influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents (Casanovas et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-17-7-11-21(12-8-17)26(22-13-9-18(2)10-14-22)16-24(26)25(29)27-23-6-4-5-20(15-23)19(3)28/h4-15,24H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMLJFUJXYBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4024158.png)


![5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4024181.png)

![1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B4024189.png)

![N-{2-[(2-thienylsulfonyl)amino]phenyl}acetamide](/img/structure/B4024203.png)
![4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4024212.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4024232.png)

![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4024257.png)
![ethyl oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetate](/img/structure/B4024261.png)